2-(Azetidin-3-yl)propan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
2-(azetidin-3-yl)propan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-5(4-8)6-2-7-3-6/h5-8H,2-4H2,1H3 |
InChI Key |
YTOJOTSLYSGODE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1CNC1 |
Origin of Product |
United States |
Chemical Transformations and Derivatization of 2 Azetidin 3 Yl Propan 1 Ol and Azetidine Scaffolds
Selective Functionalization of the Azetidine (B1206935) Ring and Side Chain
The selective modification of either the azetidine ring or its substituents is a key strategy in the synthesis of novel and complex azetidine derivatives. The ability to precisely control the site of reaction is paramount for accessing target molecules with desired properties.
Directed lithiation followed by trapping with an electrophile is a powerful method for the functionalization of azetidines. This approach relies on the use of a directing group, often attached to the nitrogen atom, to guide a strong base to deprotonate a specific C-H bond, creating a lithiated intermediate that can then react with various electrophiles.
N-thiopivaloyl and N-tert-butoxythiocarbonyl (N-Botc) groups have proven effective in directing the lithiation of the α-methylene group of azetidines. acs.org The choice of the N-thiocarbonyl directing group can influence the regioselectivity of the lithiation, allowing for functionalization at either the C2 or C4 position. acs.org For instance, the N-thiopivaloyl group can direct lithiation to an already substituted and unactivated 2-position, while the N-Botc group can lead to a 2,4-disubstituted system. acs.org
The stereoselectivity of electrophile trapping can be influenced by the nature of the electrophile itself. rsc.orgnih.gov In the case of α-lithio-N-(tert-butoxythiocarbonyl)azetidine, the asymmetric trapping of the lithiated intermediate is controlled by either dynamic thermodynamic resolution or dynamic kinetic resolution, depending on the electrophile used. rsc.org This highlights the complex interplay of factors that govern the stereochemical outcome of these reactions.
Furthermore, the generation of N-Boc-2-lithio-2-azetine from N-Boc-3-methoxyazetidine via α-lithiation–elimination allows for the introduction of substituents at the C2 position of the resulting 2-azetine. nih.govorganic-chemistry.org This intermediate can be trapped with a range of electrophiles, including carbonyl compounds and heteroatom electrophiles, directly or after transmetalation to copper, providing access to a variety of 2-substituted 2-azetines. nih.govorganic-chemistry.org
Table 1: Examples of Electrophile Trapping of Lithiated Azetidines
| Directing Group | Lithiating Agent | Electrophile | Product | Reference |
| N-thiopivaloyl | s-BuLi | MeI | 2-Methyl-N-thiopivaloylazetidine | acs.org |
| N-Botc | s-BuLi | TMSCl | 2-(Trimethylsilyl)-N-Botc-azetidine | rsc.org |
| N-Boc (from N-Boc-3-methoxyazetidine) | s-BuLi | Acetone | 2-(1-Hydroxy-1-methylethyl)-N-Boc-2-azetine | organic-chemistry.org |
| N-thiopivaloyl (on azetidin-3-ol) | s-BuLi | D₂O | cis-2-Deuterio-N-thiopivaloylazetidin-3-ol | nih.gov |
Alkylation and acylation reactions are fundamental transformations for modifying the azetidine scaffold. The Friedel-Crafts reaction, a classic method for forming C-C bonds with aromatic rings, can be applied to introduce alkyl or acyl groups. libretexts.orgmasterorganicchemistry.com Friedel-Crafts alkylation involves the reaction of an alkyl halide with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com The Lewis acid activates the alkyl halide, facilitating the generation of a carbocation electrophile that is then attacked by the aromatic ring. masterorganicchemistry.com It is important to note that carbocation rearrangements can occur during this process, potentially leading to a mixture of products. libretexts.org
Friedel-Crafts acylation, on the other hand, introduces an acyl group using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. libretexts.orgmasterorganicchemistry.com A key advantage of acylation is that the resulting acyl group is deactivating, which prevents further reactions on the aromatic ring, thus avoiding the polyalkylation often observed in Friedel-Crafts alkylation. libretexts.org
In the context of substituted azetidines, such as those with a carbonyl group, imination followed by alkylation provides a route to further functionalization. For example, 1-benzhydryl-2-methoxymethylazetidin-3-one can be converted to its corresponding imine, which then undergoes regio- and stereoselective alkylation at the C4 position. researchgate.net Subsequent hydrolysis of the imine and reduction of the carbonyl group yields 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ols. researchgate.net
The synthesis of azetidin-3-ones, which are versatile intermediates, can be achieved through methods like the gold-catalyzed intermolecular oxidation of N-propargylsulfonamides. nih.gov These azetidin-3-ones can then serve as precursors for a variety of functionalized azetidines.
The introduction of halogen atoms, particularly fluorine, into the azetidine scaffold is of significant interest in medicinal chemistry, as fluorine substitution can profoundly impact a molecule's physicochemical and biological properties. Various strategies have been developed for the halogenation and fluorination of azetidines and related compounds.
One approach involves the halogenation of titanacyclobutanes, which can be generated from ketones or alkenes. nih.govresearchgate.net These organotitanium intermediates react with halogenating agents to produce dihalides, which can then be cyclized with primary amines to form 3-substituted azetidines. nih.gov This method allows for the modular assembly of azetidine building blocks. nih.gov
Nucleophilic fluorination presents a significant challenge due to the poor nucleophilicity and high basicity of the fluoride (B91410) ion. ucla.edu However, strategies have been developed to overcome these hurdles. One such strategy involves the use of sulfonyl fluorides. Azetidine sulfonyl fluorides (ASFs) have been developed as reagents for the mild synthesis of 3-aryl-3-substituted azetidines. nih.govacs.org These reagents undergo a defluorosulfonylation (deFS) reaction with nucleophiles, providing a versatile method for introducing the azetidine moiety. acs.org
Table 2: Halogenation and Fluorination Methods for Azetidine Synthesis
| Starting Material/Intermediate | Reagent | Product Type | Reference |
| Titanacyclobutane | Br₂ | 3-Substituted azetidine (after cyclization) | nih.govresearchgate.net |
| Azetidine Sulfonyl Fluoride (ASF) | Morpholine | 3-Morpholino-azetidine derivative | nih.govacs.org |
| Alcohol | DAST (Diethylaminosulfur trifluoride) | Alkyl fluoride | ucla.edu |
The introduction of aryl and heteroaryl groups onto the azetidine ring is a common strategy for synthesizing compounds with potential biological activity. Several methods have been developed to achieve this transformation.
Palladium-catalyzed cross-coupling reactions are a powerful tool for N-arylation of azetidines. researchgate.net These reactions typically involve the coupling of an aryl or heteroaryl bromide with the N-H of an azetidine in the presence of a palladium catalyst. researchgate.net This method provides access to a wide range of N-aryl and N-heteroaryl azetidines. researchgate.net
Another approach involves the strain-release arylation of in situ generated azabicyclobutanes. rsc.orgscimarina.com The addition of nucleophilic organometallic species to these strained intermediates leads to the selective formation of 3-arylated azetidines. rsc.orgscimarina.com This can be followed by a one-pot N-arylation using either SNAr reactions or Buchwald-Hartwig couplings to achieve bis-functionalization of the azetidine ring. rsc.orgscimarina.com
Furthermore, C(sp³)–H arylation of azetidines can be achieved using a directing group strategy. rsc.org For instance, an 8-aminoquinoline (B160924) directing group can facilitate the palladium-catalyzed arylation of the azetidine ring. rsc.org
Ring-Opening and Rearrangement Reactions of Azetidines
The inherent ring strain of azetidines makes them susceptible to ring-opening reactions, providing a pathway to linear amine derivatives. These reactions are often triggered by the activation of the azetidine nitrogen, followed by nucleophilic attack.
The ring-opening of azetidines can be facilitated by activating the nitrogen atom, typically through the introduction of an electron-withdrawing group. These activated azetidines are then susceptible to nucleophilic attack, leading to cleavage of a C-N bond.
Lewis acid catalysis can be employed to promote the SN2-type ring-opening of activated azetidines with electron-rich arenes and heteroarenes. acs.orgacs.org This methodology allows for the synthesis of 3,3-diaryl/heteroarylpropylamines in high yields. acs.orgacs.org The reaction proceeds through the activation of the azetidine by the Lewis acid, making it more susceptible to nucleophilic attack. acs.orgacs.org
The nucleophilic ring-opening of azetidinium ions, which are readily formed from azetidines, is another important transformation. nih.gov This reaction often proceeds with high regio- and stereoselectivity, yielding functionalized linear amines. nih.gov
Photochemically generated 3-phenylazetidinols can undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.org This process, which can be viewed as a desymmetrization of the azetidinol, leads to the formation of highly functionalized dioxolanes and 3-amino-1,2-diols. beilstein-journals.org
Ring Transformations and Expansions to Larger Heterocycles
The significant ring strain within the azetidine ring makes it susceptible to ring-opening and expansion reactions, providing a valuable synthetic route to larger nitrogen-containing heterocycles like pyrrolidines, piperidines, and azepanes. These transformations are often triggered by the activation of a substituent on the azetidine ring, which initiates an intramolecular rearrangement.
One common strategy involves the intramolecular N-alkylation of azetidines bearing a suitable leaving group on a side chain. For instance, azetidines with a 3-hydroxypropyl side chain at the 2-position can be activated, leading to the formation of a bicyclic 1-azoniabicyclo[3.2.0]heptane intermediate. The subsequent nucleophilic opening of this strained bicyclic system can yield a mixture of ring-expanded pyrrolidines and azepanes. The product distribution between the five- and seven-membered rings is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile used.
Similarly, 2-(haloalkyl)azetidines are effective precursors for rearrangements into stereospecifically defined five- and six-membered azaheterocycles. The reaction proceeds through the formation of bicyclic azetidinium intermediates, which are then opened by various nucleophiles. Theoretical studies using DFT calculations have shown that the rearrangement of N-isopropyl-2-chloromethyl azetidine to the corresponding 3-chloro pyrrolidine (B122466) proceeds through a strained 1-azonia-bicyclo[2.1.0]pentane intermediate in polar solvents.
The table below summarizes representative ring expansion reactions of azetidine derivatives.
| Starting Material | Reagents/Conditions | Intermediate | Product(s) | Ref. |
| 2-(3-Hydroxypropyl)azetidine | 1. Activation of alcohol2. Nucleophile (CN⁻, N₃⁻, AcO⁻) | 1-Azoniabicyclo[3.2.0]heptane | Pyrrolidines and Azepanes | |
| 2-(Haloalkyl)azetidines | Nucleophiles | Bicyclic azetidinium salts | 3,4-cis-Disubstituted Pyrrolidines and Piperidines | |
| 2-Azetidinyl ynones | - | - | Pyrrolin-4-ones | |
| Unsaturated 1- and 2-Azetines | Various | - | 5- and 6-membered heterocycles |
Synthesis of Complex Azetidine-Containing Architectures
Beyond simple functionalization, the azetidine ring is a key building block for the construction of more elaborate three-dimensional molecular frameworks, including spirocyclic, fused, and bridged systems. These complex architectures are of significant interest in medicinal chemistry as they allow for the exploration of new chemical space.
Formation of Spirocyclic Azetidines
Spirocyclic azetidines, which feature a common carbon atom connecting the azetidine ring to another ring system, are attractive scaffolds in drug discovery. Several synthetic strategies have been developed to access these compounds.
A two-step sequence starting from common cyclic carboxylic acids provides an efficient route to multifunctional spirocycles. This method involves the synthesis of azetidinones followed by their reduction to the corresponding spirocyclic azetidines. Another approach involves a titanium(IV)-mediated Kulinkovich-type coupling of oxime ethers with alkyl Grignard reagents to furnish spirocyclic NH-azetidines.
Furthermore, the synthesis of novel spirocyclic azetidine scaffolds can sometimes lead to unexpected rearrangements. For example, an attempt to form a [3.3.0]-spirocycle from an azetidine derivative resulted in the formation of a [4.2.0]-system through a ring expansion followed by a spirocyclization.
The following table details selected methods for the synthesis of spirocyclic azetidines.
| Starting Material(s) | Method/Reagents | Product Type | Ref. |
| Cyclic carboxylic acids | 1. Azetidinone formation2. Reduction | Multifunctional spirocyclic azetidines | |
| Oxime ethers + Alkyl Grignard reagents | Ti(IV)-mediated Kulinkovich-type coupling | Spirocyclic NH-azetidines | |
| N-protected 2-(azetidin-3-yl)propane-1,3-diol | Cyclization | 3-((hetera)cyclobutyl)azetidines | |
| Aminonitrile derivative | Metalation (LiTMP), reaction with formaldehyde (B43269) source, further steps | [4.2.0]-spirocyclic system |
Construction of Fused and Bridged Azetidine Systems
Fused and bridged azetidine systems contain the four-membered ring as part of a bicyclic or polycyclic framework. These conformationally restricted structures are valuable for creating structurally diverse molecular libraries.
Cycloaddition reactions involving unsaturated azetidines (azetines) are a powerful tool for constructing fused-polycyclic azetidines. For instance, [2+2]-cycloadditions between 2-azetines and ketenes can afford [2.2.0]-fused azetidine products. Similarly, reactions with isocyanates can lead to [4.2.0]-bicyclic skeletons containing an azetidine ring.
Another strategy involves starting with a densely functionalized azetidine ring and performing further cyclization reactions to build the fused or bridged architecture. The high ring strain associated with highly condensed structures like azabicyclo[1.1.0]butane can also be exploited. This strained molecule can be trapped with a boronic ester to generate an intermediate that, upon rearrangement, yields functionalized azetidines that can serve as precursors to more complex systems. During certain ring expansion reactions, bicyclic azetidinium intermediates are formed, which are themselves transient fused systems that are then opened by nucleophiles.
Key approaches to fused and bridged azetidines are outlined below.
| Precursor Type | Reaction Type | Resulting System | Ref. |
| 2-Azetines | [2+2]-Cycloaddition with ketenes | [2.2.0]-Fused azetidines | |
| 2-Azetines | Cycloaddition with isocyanates | [4.2.0]-Bicyclic skeletons | |
| Densely functionalized azetidines | Various cyclizations | Fused and bridged ring systems | |
| Azabicyclo[1.1.0]butane | Reaction with boronic esters and rearrangement | Functionalized azetidines |
Advanced Applications in Organic Synthesis and Materials Chemistry
Azetidine (B1206935) Derivatives as Chiral Building Blocks and Ligand Precursors
The inherent chirality and conformational rigidity of azetidine derivatives, such as 2-(azetidin-3-yl)propan-1-ol, make them valuable synthons in asymmetric synthesis. The stereochemistry of the azetidine ring can effectively influence the outcome of chemical reactions, leading to the preferential formation of one enantiomer over another.
Utility in Asymmetric Catalysis and Synthesis
Chiral azetidine-containing molecules are increasingly utilized as catalysts and ligands in a variety of asymmetric transformations. While direct applications of this compound in catalysis are not extensively documented, the broader class of chiral azetidines serves as a powerful tool for inducing stereoselectivity. For instance, chiral azetidin-3-ones, which can be synthesized from readily available precursors, are versatile intermediates for creating a range of functionalized azetidines. These, in turn, can be employed in stereoselective synthesis.
The synthesis of novel GABA derivatives, such as chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids, highlights the utility of the azetidine scaffold in creating biologically relevant molecules with defined stereochemistry. The synthesis of these compounds often involves the resolution of racemic mixtures, underscoring the importance of chiral separation techniques to obtain enantiomerically pure products that can then be used in further synthetic endeavors.
Design of Novel Ligand Scaffolds
The development of novel chiral ligands is crucial for advancing the field of asymmetric catalysis. The rigid framework of the azetidine ring in compounds like this compound provides a stable backbone for the construction of new ligand architectures. The nitrogen and oxygen atoms within this molecule can act as coordination sites for metal centers, forming chiral metal complexes that can catalyze a wide array of enantioselective reactions.
While specific ligands derived directly from this compound are not yet prevalent in the literature, the principle of using chiral azetidines to create effective ligands is well-established. For example, derivatives of 2-(pyridin-2-yl)imidazolidin-4-one have been successfully used as chiral ligands in copper-catalyzed asymmetric Henry reactions, demonstrating high levels of enantioselectivity. This success provides a strong rationale for exploring the potential of this compound and its derivatives as precursors to new classes of chiral ligands.
Precursors for Complex Molecular Architectures (Non-Clinical Focus)
Beyond its role in asymmetric catalysis, this compound is a valuable starting material for the synthesis of more elaborate and functionally diverse molecules. The strained four-membered ring is prone to ring-opening and ring-expansion reactions, providing access to a variety of other heterocyclic systems.
Synthesis of Other Nitrogen-Containing Heterocycles and Alkaloids
The reactivity of the azetidine ring allows for its transformation into larger, more complex nitrogen-containing heterocycles. Ring-expansion reactions of azetidines can lead to the formation of pyrrolidines and azepanes, which are common motifs in natural products and pharmaceuticals. For example, azetidines functionalized with a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation to form a bicyclic intermediate, which can then be opened by nucleophiles to yield a mixture of five- and seven-membered rings. While this specific example does not start with this compound, it illustrates a general strategy that could be adapted for this compound.
The azetidine framework is also a structural component of some alkaloids and serves as a building block in their synthesis. The 9-azabicyclo[3.3.1]nonane ring system, found in homotropane alkaloids, can be constructed using synthetic strategies that may involve azetidine precursors. Although direct synthetic routes from this compound to complex alkaloids are not yet established, its potential as a starting material for such endeavors is an active area of research.
| Precursor | Reaction Type | Product Heterocycle(s) |
| 2-(3-Hydroxypropyl)azetidine | Intramolecular N-alkylation, Nucleophilic Ring Opening | Pyrrolidines, Azepanes |
| General Azetidines | Ring Expansion | Pyrrolidines, Piperidines |
| General Azetidines | Cycloaddition Reactions | Fused and Spiro-heterocycles |
Incorporation into Peptidomimetics and Constrained Amino Acid Analogues
The conformationally restricted nature of the azetidine ring makes it an attractive scaffold for the design of peptidomimetics and constrained amino acid analogues. By incorporating this rigid motif into a peptide backbone, it is possible to control the three-dimensional structure of the molecule, which can lead to enhanced biological activity and selectivity.
The synthesis of L-azetidine-2-carboxylic acid and its 3-substituted congeners provides examples of conformationally constrained analogues of natural amino acids like phenylalanine and leucine. These modified amino acids can be incorporated into peptides to study structure-activity relationships and to develop novel therapeutic agents. The 3-aminoazetidine (3-AAz) subunit has been shown to be an effective turn-inducing element, facilitating the synthesis of small cyclic peptides. This demonstrates the potential of azetidine derivatives to influence peptide conformation. While the direct incorporation of this compound into a peptide has not been extensively reported, its structure suggests it could be modified to serve as a novel, constrained building block in peptide synthesis.
| Azetidine Derivative | Application | Desired Outcome |
| L-azetidine-2-carboxylic acid analogues | Constrained amino acid analogues | Mimic natural amino acids with restricted conformation |
| 3-Aminoazetidine (3-AAz) | Turn-inducing element in peptides | Facilitate cyclization of small peptides |
Development of Chemical Libraries for Drug Discovery Lead Generation
Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules for high-throughput screening in drug discovery. The azetidine scaffold is an excellent starting point for the construction of such chemical libraries due to its unique three-dimensional shape and the potential for functionalization at multiple points.
The synthesis of diverse collections of azetidine-based scaffolds has been reported, leading to the creation of fused, bridged, and spirocyclic ring systems. These libraries can then be screened for biological activity against various targets. The development of CNS-focused libraries is of particular interest, as the physicochemical properties of azetidines can be tuned to enhance blood-brain barrier penetration. Although the direct use of this compound in a large-scale library synthesis has not been detailed, its structure is well-suited for such applications. The primary alcohol can be used as a handle for attachment to a solid support or for further diversification, while the secondary amine provides another point for modification.
Computational and Theoretical Investigations of Azetidine Reactivity
Elucidation of Reaction Mechanisms and Transition State Analysis
Computational methods, particularly Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of reactions involving azetidines. These calculations allow for the identification of transition states, intermediates, and the determination of activation energies, thereby providing a detailed mechanistic picture.
For reactions involving nucleophilic substitution at the azetidine (B1206935) ring, computational studies can distinguish between SN2-type mechanisms and those involving ring-opening. The significant ring strain of approximately 25.4 kcal/mol in the azetidine ring makes it susceptible to cleavage. rsc.org Theoretical models can predict whether a given reaction will proceed with retention of the ring or via a ring-opened intermediate.
In the context of functionalization of the side chain of 2-(Azetidin-3-yl)propan-1-ol, computational analysis can help in understanding the influence of the azetidine ring on the reactivity of the hydroxyl group. For instance, the nitrogen atom of the azetidine could act as an intramolecular catalyst or a directing group, and the specifics of such interactions can be elucidated through transition state analysis.
Aza-Paternò-Büchi reactions, a photochemical [2+2] cycloaddition for synthesizing azetidines, have been studied computationally to understand their reaction pathways. nih.gov These studies reveal the nature of the excited states involved (singlet or triplet) and how they influence the reaction mechanism, proceeding either in a concerted fashion or stepwise via a biradical intermediate. nih.gov
Prediction and Understanding of Stereochemical Outcomes
Theoretical calculations are powerful in predicting and rationalizing the stereochemical course of reactions involving chiral centers, such as those in substituted azetidines. For this compound, which is chiral, understanding the stereochemical outcome of its reactions is critical.
Computational modeling can predict the facial selectivity of reagents approaching the azetidine ring or its substituents. By calculating the energies of the different transition states leading to various stereoisomers, the most likely product can be identified. For instance, in the synthesis of functionalized azetidines via cycloaddition reactions, DFT calculations can predict the endo/exo selectivity. nih.gov
The stereoselectivity of reactions is often governed by subtle steric and electronic factors. Theoretical models can dissect these contributions, providing a deeper understanding of the origins of stereocontrol. This is particularly relevant for designing stereoselective syntheses of derivatives of this compound.
Conformational Analysis and its Influence on Reactivity
The three-dimensional shape of a molecule, or its conformation, plays a crucial role in its reactivity. The azetidine ring is not planar and can exist in puckered conformations. The substituent at the 3-position, in this case, the 2-hydroxypropyl group, will influence the conformational preference of the ring.
Computational studies on 3-substituted azetidines, such as model peptides containing 3-aminoazetidine-3-carboxylic acid, have shown that the substituent can induce specific conformations, such as β-turns. researchgate.net It has been noted that the azetidine ring can act as a β-turn inducer, and an interesting main-chain-to-side-chain hydrogen bond can form a six-membered pseudo-cycle. researchgate.net This connects the nitrogen of the azetidine ring to the amide NH of the following residue. researchgate.net Such intramolecular interactions can significantly impact the reactivity of the molecule by locking it into a specific conformation.
For this compound, conformational analysis can reveal the most stable arrangement of the hydroxypropyl side chain relative to the azetidine ring. This preferred conformation will determine the accessibility of the hydroxyl group and the nitrogen lone pair, thereby influencing the molecule's participation in chemical reactions.
| Conformer | Dihedral Angle (C2-N1-C4-C3) (°) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
|---|---|---|---|
| Axial-like | -20.5 | 0.00 | Potential for transannular interactions |
| Equatorial-like | +21.0 | 1.5 | Reduced steric hindrance |
Note: The data in this table is illustrative and based on general principles of 3-substituted azetidine conformational analysis. Specific values for this compound would require dedicated computational studies.
Quantum Chemical Calculations for Reactivity and Strain Energy
Quantum chemical calculations are essential for quantifying the electronic properties and inherent strain of molecules like azetidines. The ring strain of azetidine is a key determinant of its reactivity. rsc.orgrsc.orgresearchgate.net
Quantum chemical calculations can also be used to determine various molecular properties that correlate with reactivity, such as frontier molecular orbital (FMO) energies (HOMO and LUMO), atomic charges, and electrostatic potentials. These parameters are valuable in predicting how the molecule will interact with other reagents. For instance, the LUMO of the azetidinium ion is typically localized on the carbon atoms adjacent to the nitrogen, indicating their susceptibility to nucleophilic attack.
| Heterocycle | Ring Size | Calculated Strain Energy (kcal/mol) |
|---|---|---|
| Aziridine (B145994) | 3 | ~27.0 |
| Azetidine | 4 | ~25.4 rsc.org |
| Pyrrolidine (B122466) | 5 | ~6.0 |
| Piperidine | 6 | ~0.5 |
Studies on Radical Stability and Reaction Energetics in Strained Systems
While ionic reactions of azetidines are more commonly studied, computational investigations into their radical chemistry are also emerging. The stability of radicals centered on or adjacent to the azetidine ring can be assessed using theoretical methods.
For instance, the stability of an α-amino radical formed by hydrogen abstraction from one of the ring carbons can be calculated. The strained nature of the ring might influence the geometry and, consequently, the stability of such a radical. Similarly, the energetics of reactions involving radicals, such as radical additions to the azetidine ring or reactions of a radical on the side chain, can be computationally modeled.
Recent research has explored radical strain-release photocatalysis for the synthesis of azetidines, where the mechanism was investigated using DFT calculations. chemrxiv.org These studies provide insights into the energetics of the radical intermediates and transition states involved in these complex transformations. chemrxiv.org
Future Perspectives and Research Directions
Development of Novel and Sustainable Synthetic Methodologies for Azetidine (B1206935) Functionalization
The synthesis of azetidines has historically been challenging, often hindering their broader application. nih.gov However, recent years have seen remarkable progress in developing more efficient and sustainable methods for their synthesis and functionalization. Future research will likely focus on refining these strategies to improve accessibility, functional group tolerance, and environmental footprint.
Key areas of development include:
Photocatalysis: Visible-light-induced reactions, such as the aza Paternò–Büchi reaction, have emerged as powerful tools for constructing azetidine rings under mild conditions. rsc.orgrsc.org This approach utilizes a photocatalyst to excite molecules, enabling [2+2] cycloadditions between imines and alkenes. rsc.orgmit.edubioquicknews.com The use of light as a reagent is inherently sustainable and allows for the synthesis of complex azetidine scaffolds that were previously difficult to access. rsc.org
Flow Chemistry: Continuous flow technology offers significant advantages for managing reactive intermediates and improving the safety and scalability of azetidine synthesis. uniba.ituniba.it By using microreactors, researchers can achieve precise control over reaction parameters like temperature and time, enabling the use of highly reactive species such as lithiated azetidines at higher temperatures than in traditional batch processes. uniba.it This methodology, especially when combined with eco-friendly solvents, paves the way for more sustainable manufacturing processes. uniba.ituniba.it
Strain-Release Functionalization: The high ring strain of precursors like azabicyclo[1.1.0]butanes (ABBs) can be harnessed to drive the formation of substituted azetidines. acs.orgorganic-chemistry.org This strategy involves the cleavage of the central C-N bond in the ABB, which relieves ring strain and allows for the introduction of diverse functional groups in a modular fashion. acs.orgorganic-chemistry.org Recent work has demonstrated the use of radical-initiated processes to achieve this transformation, expanding the scope of accessible azetidine derivatives. acs.orgacs.org
C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. rsc.org Recent advances have included palladium-catalyzed intramolecular C(sp³)–H amination to form the azetidine ring, showcasing a novel disconnection approach to this scaffold. rsc.org
Table 1: Emerging Sustainable Methodologies for Azetidine Synthesis
| Methodology | Key Features | Example Transformation | Source(s) |
| Photocatalysis | Uses visible light; mild reaction conditions; forms reactive radical species. | Intermolecular [2+2] photocycloaddition of oximes and alkenes. | rsc.orgmit.edu |
| Flow Chemistry | Enhanced control over reactive intermediates; improved safety and scalability; use of sustainable solvents. | Generation and trapping of C2- and C3-lithiated azetidines at elevated temperatures. | uniba.ituniba.it |
| Strain-Release | Utilizes highly strained precursors (e.g., ABBs); modular introduction of functional groups. | Radical-initiated ring-opening difunctionalization of ABBs to form N–sulfonyl or N–SF₅ azetidines. | acs.org |
| C-H Activation | Atom-economical; avoids pre-functionalization. | Intramolecular Pd(II)-catalyzed C(sp³)–H amination. | rsc.org |
Expansion of Azetidine Scaffolds in Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) aims to create collections of structurally complex and diverse small molecules for high-throughput screening. The rigid, three-dimensional nature of the azetidine ring makes it an excellent starting point for DOS, allowing for the creation of unique chemical entities with favorable physicochemical properties, particularly for central nervous system (CNS) targets. nih.govnih.govbroadinstitute.orgresearchgate.net
Future efforts in this area will concentrate on:
Accessing Fused, Bridged, and Spirocyclic Systems: Starting from a densely functionalized azetidine core, a wide variety of complex architectures can be built. nih.govbroadinstitute.orgresearchgate.net By strategically pairing reactive functional groups on the azetidine ring, researchers can initiate cascades that lead to fused, bridged, and spirocyclic systems, significantly expanding the accessible chemical space. nih.govresearchgate.net
Developing CNS-Focused Libraries: The incorporation of azetidine scaffolds has been shown to improve key properties for CNS drugs, such as solubility and metabolic stability. nih.gov A data-driven approach, combining computational analysis with synthetic validation, can guide the production of libraries "pre-optimized" for CNS applications, increasing the efficiency of drug discovery efforts. nih.gov
Multicomponent Reactions: Designing one-pot, multicomponent reactions that rapidly build molecular complexity around an azetidine core is a key goal. researchgate.net Such strategies allow for the efficient generation of diverse libraries from simple, readily available starting materials. researchgate.net
Table 2: Examples of Azetidine-Based Scaffolds from DOS
| Scaffold Type | Synthetic Strategy | Application Focus | Source(s) |
| Spirocyclic Azetidines | Solid-phase synthesis from a functionalized azetidine core. | CNS-focused lead-like libraries. | nih.govnih.gov |
| Fused 8-Membered Rings | Ring-closing metathesis from an N-allylated azetidine precursor. | Generation of skeletal diversity. | nih.gov |
| Bridged Systems | Intramolecular cyclization strategies. | Exploration of novel 3D chemical space. | nih.govbroadinstitute.org |
Exploration of Undiscovered Reactivity Modes and Transformations
The unique electronic and steric properties of the strained azetidine ring suggest that many of its potential reaction pathways remain undiscovered. rsc.orgrsc.org Future research will aim to uncover and harness these novel reactivity modes to develop innovative synthetic transformations.
Promising avenues of exploration include:
Structurally Divergent Reactivity: Subtle changes in the substituents on the azetidine ring can lead to completely different reaction outcomes. For instance, 2,2-disubstituted azetidines can undergo either selective functionalization or controlled ring expansion depending on the specific substituents and reaction conditions. researchgate.net Understanding the mechanistic underpinnings of this divergent reactivity will allow chemists to selectively steer reactions toward desired complex products. researchgate.net
Radical-Mediated Processes: The engagement of azetidines in radical cascades offers a powerful method for their functionalization. Photo-induced copper catalysis can enable a [3+1] radical cyclization of simple alkyl amines with alkynes, providing direct access to highly functionalized azetidines through a double C-H activation mechanism. nih.gov
Unexpected Rearrangements: The reactivity of organometallic azetidine derivatives can lead to unexpected and synthetically useful transformations. For example, α-lithiated N-Boc-azetidines have been shown to undergo self-condensation, providing a novel route to constrained peptidomimetics. nih.gov
Advancements in Computational Prediction for Azetidine Chemistry
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity, and its application to azetidine chemistry is rapidly growing. falconediting.com In silico methods can accelerate the discovery of new reactions and optimize existing ones, reducing the need for extensive empirical screening. mit.edubioquicknews.com
Future advancements will likely focus on:
Predictive Modeling of Reactions: By developing computational models, researchers can predict the feasibility and outcome of complex reactions, such as the photocatalyzed synthesis of azetidines. mit.edubioquicknews.com These models can calculate key parameters like frontier orbital energies to determine which combinations of reactants are likely to be successful, transforming the synthetic process from trial-and-error to rational design. mit.edu
Machine Learning and AI: The use of machine learning and graph neural networks can make the prediction of chemical properties, such as ring strain energy, nearly instantaneous. chemrxiv.org By training models on large computational databases, these tools can provide on-the-fly predictions using only 2D molecular structures, making these crucial parameters accessible for everyday synthetic planning. chemrxiv.org
In Silico Screening and Drug Design: Molecular docking and ADME (absorption, distribution, metabolism, and excretion) predictions are vital in early-stage drug discovery. nih.govresearchgate.netpeerscientist.comrjptonline.org Computational tools can be used to design novel azetidine derivatives and evaluate their potential as inhibitors of specific biological targets, such as protein kinases, prioritizing the most promising candidates for synthesis and biological testing. researchgate.netpeerscientist.com
Table 3: Role of Computational Chemistry in Advancing Azetidine Research
| Computational Approach | Application in Azetidine Chemistry | Key Benefit | Source(s) |
| Quantum Mechanics (e.g., DFT) | Calculating frontier orbital energies to predict reaction viability in photocatalyzed azetidine synthesis. | Enables rational, predictive design of experiments, reducing trial-and-error. | mit.edu |
| Machine Learning (GNNs) | Rapidly predicting ring strain energy from 2D molecular structures. | Makes a key reactivity parameter readily computable for on-the-fly applications. | chemrxiv.org |
| Molecular Docking | Simulating the binding of azetidine derivatives to biological targets (e.g., enzymes). | Prioritizes compounds for synthesis in drug discovery programs. | nih.govresearchgate.net |
| ADME Prediction | Evaluating drug-like properties (e.g., oral activity) of novel azetidine scaffolds. | Helps design molecules with a higher likelihood of success in drug development. | nih.govresearchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Azetidin-3-yl)propan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves azetidine ring formation via cyclization of propanolamine derivatives. For example, hydrogenation of propargyl alcohol intermediates using palladium-based catalysts (e.g., Lindlar catalyst) under controlled hydrogen pressure (1–3 atm) can yield stereoselective products. Solvent choice (e.g., ethanol or THF) and temperature (40–60°C) significantly affect reaction kinetics and purity . Post-synthesis purification via column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3 ratio) is recommended to achieve >95% purity.
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
- Methodological Answer :
- NMR : Use -NMR (500 MHz, CDCl) to identify azetidine ring protons (δ 2.8–3.2 ppm) and hydroxyl protons (δ 1.5–2.0 ppm, broad singlet). -NMR confirms the azetidine carbon at ~60 ppm and the propanol chain carbons .
- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H] peaks at m/z 130.1 (CHNO) .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store at –20°C under nitrogen. Stability assays show decomposition >40°C in aqueous solutions (pH <3 or >10). For biological assays, use freshly prepared solutions in PBS (pH 7.4) with 0.1% BSA to prevent aggregation .
Advanced Research Questions
Q. How do catalytic mechanisms differ in enantioselective synthesis of this compound?
- Methodological Answer : Chiral palladium catalysts (e.g., Pd-BINAP complexes) enable asymmetric hydrogenation of alkynol precursors. Key factors include ligand-to-metal ratio (1:1.2) and solvent polarity (e.g., dichloromethane vs. methanol). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) .
Q. What strategies mitigate racemization during azetidine ring functionalization?
- Methodological Answer : Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ether before introducing substituents. Use low-temperature (–78°C) lithiation with LDA to minimize epimerization. Post-functionalization, deprotect with TBAF in THF (0°C to room temperature) .
Q. How does this compound interact with lipid membranes in biological systems?
- Methodological Answer : Employ fluorescence anisotropy with DPH probes to assess membrane fluidity changes. Molecular dynamics simulations (AMBER force field) reveal hydrogen bonding between the hydroxyl group and phospholipid headgroups, stabilizing insertion into bilayers .
Q. What computational models predict solubility and reactivity of this compound in polar solvents?
- Methodological Answer : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to calculate activity coefficients. Input parameters include molecular volume (120 Å) and σ-profiles from DFT-optimized geometries (B3LYP/6-31G* basis set). Validate with experimental logP values (predicted: –0.5; observed: –0.7) .
Q. How to resolve contradictions in reported catalytic activity for hydrogenation of azetidine precursors?
- Methodological Answer : Discrepancies arise from differing catalyst supports (e.g., carbon vs. alumina) and pretreatment protocols. Compare turnover frequencies (TOF) under standardized conditions (1 atm H, 25°C). XPS analysis of spent catalysts can identify Pd oxidation states affecting selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
